1-Chloro-3-iodobenzene
Overview
Description
1-Chloro-3-iodobenzene is an organic compound with the molecular formula C6H4ClI. It is a derivative of benzene, where one hydrogen atom is replaced by a chlorine atom and another by an iodine atom. This compound is a clear light yellow liquid and is used as an intermediate in various chemical reactions and industrial applications .
Mechanism of Action
Target of Action
1-Chloro-3-iodobenzene is a halogenated aromatic compound. The primary targets of this compound are typically other organic compounds in a chemical reaction . It is often used as a reagent in organic synthesis .
Mode of Action
This compound can participate in nucleophilic aromatic substitution reactions . In these reactions, a nucleophile, a species rich in electrons, attacks an aromatic ring carbon, displacing a halogen atom (chlorine or iodine in this case) and forming a new bond .
Biochemical Pathways
The exact biochemical pathways affected by this compound depend on the specific reaction and the other compounds present . It’s important to note that this compound can be involved in the synthesis of various organic compounds, potentially affecting a wide range of biochemical pathways .
Pharmacokinetics
As a small, lipophilic molecule, it is likely to have good bioavailability . .
Result of Action
The molecular and cellular effects of this compound’s action depend on the specific reaction it is involved in . As a reagent in organic synthesis, it can contribute to the formation of a wide variety of organic compounds .
Action Environment
Environmental factors can influence the action, efficacy, and stability of this compound. For instance, it is sensitive to light, and should be stored in a cool, dry, and well-ventilated place . Additionally, it should be kept away from strong oxidizing agents . The reaction conditions, such as temperature and solvent, can also significantly affect the outcome of the reactions it participates in .
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Chloro-3-iodobenzene can be synthesized through several methods. One common method involves the halogenation of benzene derivatives. For instance, starting with 3-chlorobenzene, iodination can be achieved using iodine and an oxidizing agent like nitric acid . Another method involves the diazotization of 3-chloroaniline followed by a Sandmeyer reaction with potassium iodide .
Industrial Production Methods: Industrial production of this compound typically involves large-scale halogenation processes. These processes are optimized for high yield and purity, often using continuous flow reactors and controlled reaction conditions to ensure consistent product quality .
Chemical Reactions Analysis
Types of Reactions: 1-Chloro-3-iodobenzene undergoes various types of chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other nucleophiles in reactions such as the Suzuki coupling, where it reacts with boronic acids in the presence of a palladium catalyst.
Oxidation and Reduction: The compound can be involved in oxidation reactions to form iodinated benzoic acids or reduction reactions to form chlorobenzene derivatives.
Common Reagents and Conditions:
Suzuki Coupling: Palladium catalyst, base (e.g., potassium carbonate), and boronic acid.
Sandmeyer Reaction: Sodium nitrite, hydrochloric acid, and potassium iodide.
Major Products:
Suzuki Coupling: Formation of biaryl compounds.
Sandmeyer Reaction: Formation of this compound from 3-chloroaniline.
Scientific Research Applications
1-Chloro-3-iodobenzene is widely used in scientific research due to its versatility as a synthetic intermediate. Its applications include:
Chemistry: Used in the synthesis of complex organic molecules and as a precursor in various coupling reactions.
Biology: Employed in the development of bioactive compounds and pharmaceuticals.
Medicine: Utilized in the synthesis of potential therapeutic agents.
Industry: Used in the production of dyes, pigments, and agrochemicals.
Comparison with Similar Compounds
- 1-Chloro-4-iodobenzene
- 1-Chloro-2-iodobenzene
- 1-Bromo-3-iodobenzene
Comparison: 1-Chloro-3-iodobenzene is unique due to the positioning of the chlorine and iodine atoms on the benzene ring, which influences its reactivity and the types of reactions it can undergo. Compared to its isomers, it offers distinct advantages in certain synthetic applications, particularly in regioselective reactions .
Properties
IUPAC Name |
1-chloro-3-iodobenzene | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H4ClI/c7-5-2-1-3-6(8)4-5/h1-4H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JMLWXCJXOYDXRN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)I)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H4ClI | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID4060810 | |
Record name | Benzene, 1-chloro-3-iodo- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID4060810 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
238.45 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
625-99-0 | |
Record name | 1-Chloro-3-iodobenzene | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=625-99-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Benzene, 1-chloro-3-iodo- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000625990 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 1-Chloro-3-iodobenzene | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=32861 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Benzene, 1-chloro-3-iodo- | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | Benzene, 1-chloro-3-iodo- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID4060810 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1-chloro-3-iodobenzene | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.009.928 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the role of 1-Chloro-3-iodobenzene in the research described in the paper?
A1: this compound serves as a reactant in an iridium-catalyzed C-H borylation reaction []. This reaction aims to introduce a boronate group onto the aromatic ring, resulting in the formation of 1-Chloro-3-iodo-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzene.
Q2: Why is this borylation reaction significant?
A2: The introduction of a boronate group, as achieved in this reaction, is a crucial step in organic synthesis. Aryl boronates, such as the product formed from this compound, are versatile building blocks for creating new carbon-carbon and carbon-heteroatom bonds. This methodology offers potential applications in the synthesis of pharmaceuticals, agrochemicals, and other complex organic molecules [].
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